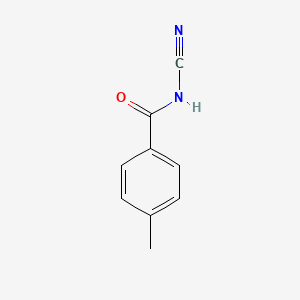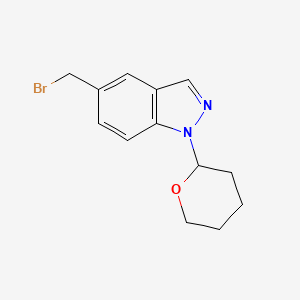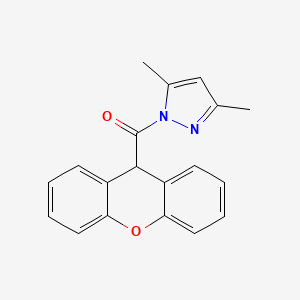
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone is a chemical compound with the molecular formula C19H16N2O2 and a molecular weight of 304.34 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a xanthene moiety attached to the methanone group .
Méthodes De Préparation
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone typically involves the reaction of 3,5-dimethylpyrazole with 9H-xanthene-9-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:
Applications De Recherche Scientifique
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
(3,5-dimethyl-1H-pyrazol-1-yl)(9H-xanthen-9-yl)methanone can be compared with other similar compounds, such as:
(3,5-dimethylpyrazol-1-yl)-(9H-xanthen-9-yl)ethanone: Similar structure but with an ethanone group instead of methanone.
(3,5-dimethylpyrazol-1-yl)-(9H-xanthen-9-yl)propanone: Similar structure but with a propanone group instead of methanone.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and xanthene moieties, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C19H16N2O2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
(3,5-dimethylpyrazol-1-yl)-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C19H16N2O2/c1-12-11-13(2)21(20-12)19(22)18-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)18/h3-11,18H,1-2H3 |
Clé InChI |
BYHGFMLLKFHYRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


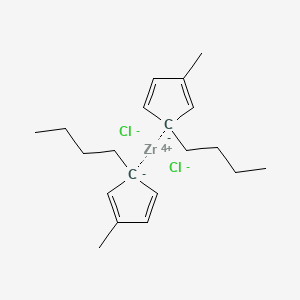
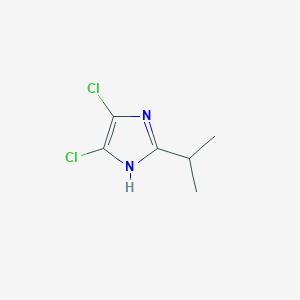
![methyl N-[(5-chloro-1H-indol-2-yl)carbonyl]glycinate](/img/structure/B8772143.png)
![5-bromo-4-ethyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8772149.png)
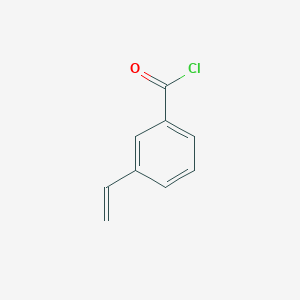
![2H-Indol-2-one, 5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-1,3-dihydro-](/img/structure/B8772164.png)
![Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate](/img/structure/B8772169.png)
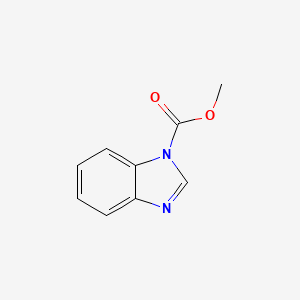
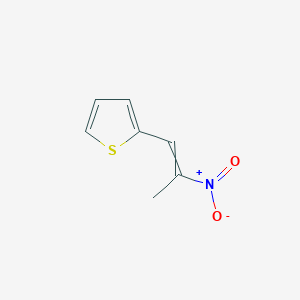
![2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate](/img/structure/B8772186.png)
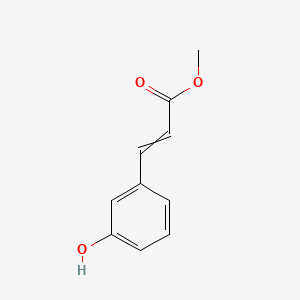
![ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE](/img/structure/B8772207.png)
